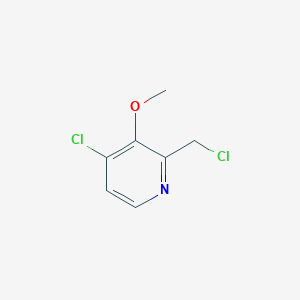

4-Chloro-2-(chloromethyl)-3-methoxypyridine

Description

4-Chloro-2-(chloromethyl)-3-methoxypyridine is a halogenated pyridine derivative characterized by a chloromethyl group at position 2, a chlorine atom at position 4, and a methoxy group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloromethyl moiety and electron-withdrawing substituents. Its structure facilitates nucleophilic substitution reactions, making it valuable for constructing complex heterocyclic systems .

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-5(9)2-3-10-6(7)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQDKAMSAVONFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473497 | |

| Record name | 4-chloro-2-(chloromethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409098-85-7 | |

| Record name | 4-chloro-2-(chloromethyl)-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(chloromethyl)-3-methoxypyridine typically involves the chlorination of 2-(chloromethyl)-3-methoxypyridine. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of the pyridine ring followed by selective chlorination and methoxylation. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(chloromethyl)-3-methoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products: The major products formed from these reactions include various substituted pyridines, aldehydes, acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-(chloromethyl)-3-methoxypyridine has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-3-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Electronic Properties

The reactivity and physicochemical properties of pyridine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Key Observations :

- Chloromethyl vs. Methyl : The chloromethyl group in 4-Chloro-2-(chloromethyl)-3-methoxypyridine increases molecular weight and lipophilicity compared to its methyl analog (e.g., 4-Chloro-3-methoxy-2-methylpyridine) . The ClCH2 group also enhances electrophilicity, favoring SN2 reactions .

- Methoxy vs. Nitro : The methoxy group at position 3 in the target compound activates the ring for electrophilic substitution, whereas nitro groups (e.g., in 6-Chloro-2-methoxy-3-nitropyridine) deactivate the ring, directing reactions to specific positions .

Comparison with Other Pyridines

- 3-Methoxypyridine : Reacts regioselectively to form single isomers, whereas 3-bromo- or 3-phenylpyridines yield inseparable isomeric mixtures due to steric and electronic factors .

- Reversed Amidine Derivatives : Substitution of the chloromethyl group with cyclopentanethiol (as in compound 15) reduces biological activity by ~1 log unit, highlighting the sensitivity of functional group topology .

Physicochemical and Spectroscopic Data

Critical Analysis and Contradictions

- Steric vs. Electronic Effects: notes that 2-methoxypyridine fails to react due to steric hindrance, contrasting with the reactivity of 3-methoxypyridine. This underscores the importance of substituent position over electronic effects alone .

- Biological Activity : While the chloromethyl group enhances reactivity, its substitution in compound 15 reduces activity, indicating a balance between reactivity and target compatibility .

Biological Activity

4-Chloro-2-(chloromethyl)-3-methoxypyridine (CCMP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-Chloro-2-(chloromethyl)-3-methoxypyridine

- Molecular Formula : C7H7Cl2N O

- Molecular Weight : 228.5 g/mol

- Structure : The compound features a pyridine ring substituted at the 2-position with a chloromethyl group and at the 4-position with a chlorine atom, along with a methoxy group at the 3-position.

Antimicrobial Properties

Research indicates that CCMP exhibits significant antimicrobial activity. Preliminary studies suggest it may be effective against various microbial strains, potentially serving as a candidate for developing new antibiotics. The mechanism of action is believed to involve interactions with microbial enzymes or receptors, disrupting essential biochemical pathways necessary for microbial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, CCMP has shown potential anti-inflammatory effects. Although detailed mechanisms are yet to be fully elucidated, initial studies indicate that it may modulate inflammatory responses through interactions with specific cellular pathways.

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of CCMP against several bacterial strains. The results demonstrated that CCMP inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibiotic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of CCMP using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The results indicated that CCMP significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| CCMP (10 µM) | 75 | 100 |

| CCMP (50 µM) | 30 | 50 |

The biological activity of CCMP is primarily attributed to its structural components:

- Chlorine Atoms : Enhance reactivity and allow for covalent bonding with target molecules.

- Methoxy Group : Modulates biological activity through hydrogen bonding interactions with proteins.

These interactions can inhibit enzyme activity or alter receptor functions, leading to various biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.